molecular formula C10H7NaO3S2 B12863883 Sodium S-(naphthalen-2-yl) sulfurothioate

Sodium S-(naphthalen-2-yl) sulfurothioate

Cat. No.: B12863883
M. Wt: 262.3 g/mol
InChI Key: YZLYZYZESKYDRC-UHFFFAOYSA-M
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Description

Sodium S-(naphthalen-2-yl) sulfurothioate is an organosulfur compound that features a naphthalene ring bonded to a sulfur atom, which is further connected to a sodium ion. This compound is part of the broader class of naphthalene derivatives, known for their diverse chemical properties and applications in various fields, including organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium S-(naphthalen-2-yl) sulfurothioate typically involves the reaction of naphthalene-2-thiol with sodium hydrosulfide under controlled conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other sulfur-containing derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like halides, amines, or alcohols can be used under basic or acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and other reduced sulfur compounds.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

Sodium S-(naphthalen-2-yl) sulfurothioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.

    Biology: The compound’s derivatives have been studied for their potential antimicrobial and antioxidant properties.

    Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and cytotoxic effects.

    Industry: It is used in the production of dyes, pigments, and other materials that require sulfur-containing intermediates.

Mechanism of Action

The mechanism of action of sodium S-(naphthalen-2-yl) sulfurothioate involves its ability to interact with various molecular targets through its sulfur atom. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, thereby modulating their activity. The compound can also participate in redox reactions, influencing cellular oxidative stress pathways.

Comparison with Similar Compounds

    Sodium naphthalene: Another naphthalene derivative used as a reducing agent in organic synthesis.

    Naphthalene-2-thiol: A precursor in the synthesis of sodium S-(naphthalen-2-yl) sulfurothioate, with similar chemical properties.

    Naphthalene sulfonates: Compounds with sulfonate groups attached to the naphthalene ring, used in various industrial applications.

Uniqueness: this compound is unique due to its specific sulfur-thioate linkage, which imparts distinct chemical reactivity and biological activity compared to other naphthalene derivatives. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C10H7NaO3S2

Molecular Weight

262.3 g/mol

IUPAC Name

sodium;2-sulfonatosulfanylnaphthalene

InChI

InChI=1S/C10H8O3S2.Na/c11-15(12,13)14-10-6-5-8-3-1-2-4-9(8)7-10;/h1-7H,(H,11,12,13);/q;+1/p-1

InChI Key

YZLYZYZESKYDRC-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)SS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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